Mal-PFP ester

Descripción general

Descripción

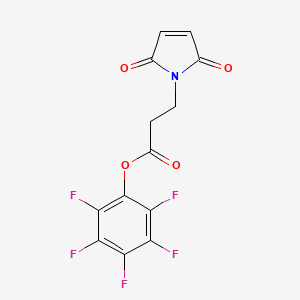

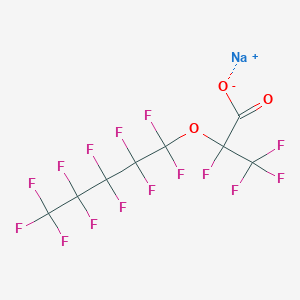

3-Maleimidopropionic acid-PFP ester is a white to off-white powder . It has a CAS number of 138194-55-5 and a molecular weight of 335.19 .

Molecular Structure Analysis

The molecular formula of 3-Maleimidopropionic acid-PFP ester is C13H6NO4F5 .Chemical Reactions Analysis

3-Maleimidopropionic acid contains a maleimide group and a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical and Chemical Properties Analysis

3-Maleimidopropionic acid-PFP ester is a solid substance that should be stored at 4°C . It has a melting point of 131-136°C . .Aplicaciones Científicas De Investigación

Polymer Synthesis and Functionalization

3-Maleimidopropionic acid-PFP ester is utilized in the synthesis of periodic copolymers. It's involved in the copolymerization of pentafluorophenol (PFP) active esters with maleimides, which enables the creation of polymers with defined monomer sequences. These polymers can be further functionalized after polymerization for various applications (Kubatzki, Al-Shok, & Ten Brummelhuis, 2017).

Peptide Conjugates for Antibacterial Agents

In the field of molecular biology and medicine, 3-Maleimidopropionic acid-PFP ester is used to develop peptide conjugates of oligo(2'-O-methylribonucleotides) as potential antibacterial agents. This involves the introduction of maleimide groups into an oligonucleotide using this ester, which is then reacted with SH-bearing peptides. This method shows promise for guiding RNA hydrolysis by RNase P, targeting specific bacterial genes (Danilin, Koroleva, Novopashina, & Venyaminova, 2019).

Bioconjugation in Polymer-Protein Conjugation

The ester is also significant in the bioconjugation field, especially in polymer-protein conjugation. It's used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of acrylates and methacrylamides with protein-reactive chain transfer agents, demonstrating its utility in therapeutic protein formulations (Vanparijs et al., 2015).

Development of pH Sensitive Polymers

3-Maleimidopropionic acid-PFP ester is instrumental in the development of pH-sensitive polymers. For instance, a water-soluble polyfluorene derivative synthesized using this ester has shown significant changes in fluorescent response to varying pH levels, highlighting its potential as a pH sensor (Xu, An, Yu, & Wang, 2008).

In Biological and Medicinal Chemistry

The compound finds application in biological and medicinal chemistry, particularly in the synthesis of new organotin(IV) compounds with 3-maleimidopropionic acid. These compounds have shown significant biological activities, including anti-tumour and anti-inflammatory effects, which can be utilized in various medical therapies (Khan, Baloch, & Ashfaq, 2004).

Enhancement of Anti-HIV Activity

It is also used to chemically modify peptide HIV fusion inhibitors, leading to extended in vivo half-life and potent inhibitory activity against HIV-1. This demonstrates its potential in improving treatment compliance and patient quality of life in HIV therapy (Xie et al., 2009).

Safety and Hazards

The safety data sheet suggests that the substance is stable under recommended storage conditions and is moisture sensitive . It is recommended to avoid dust formation . Personal protective equipment/face protection should be worn, and it is advised to ensure adequate ventilation . Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation .

Mecanismo De Acción

Target of Action

The primary targets of 3-Maleimidopropionic acid-PFP ester are proteins with free thiol groups . The compound is a maleimide derivative, which is known to react with thiol groups in proteins, forming stable thioether bonds .

Mode of Action

3-Maleimidopropionic acid-PFP ester acts as a crosslinking agent . It forms covalent bonds with thiol groups in proteins, leading to the formation of protein-protein crosslinks . This interaction can result in changes to the protein’s structure and function.

Biochemical Pathways

The exact biochemical pathways affected by 3-Maleimidopropionic acid-PFP ester can vary depending on the specific proteins it targets. It is often used in proteomics research, suggesting that it may play a role in modulating protein-protein interactions and potentially affecting pathways related to protein function .

Result of Action

The molecular and cellular effects of 3-Maleimidopropionic acid-PFP ester’s action are largely dependent on the specific proteins it targets. By forming covalent bonds with these proteins, it can alter their structure and function, potentially leading to changes in cellular processes .

Action Environment

The action of 3-Maleimidopropionic acid-PFP ester can be influenced by various environmental factors. For instance, its reactivity with thiol groups can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by storage conditions, with recommendations to store the compound at 4°C .

Análisis Bioquímico

Biochemical Properties

Mal-PFP ester plays a significant role in biochemical reactions. It is used to attach fluorophores or haptens to primary amines in biomolecules . The compound interacts with enzymes, proteins, and other biomolecules through its maleimide group and pentafluorophenyl (PFP) ester group . The maleimide group is known for its ability to react with thiol-containing molecules, while the PFP ester group is known for its ability to react with amine-containing molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely determined by the specific PROTACs that it helps to form. As a part of PROTACs, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the target protein of the PROTAC.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in the formation of PROTACs. PROTACs contain two different ligands connected by a linker like this compound; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Temporal Effects in Laboratory Settings

It is known that PFP esters, including this compound, are less susceptible to spontaneous hydrolysis during conjugation reactions , suggesting that they may have good stability over time.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5NO4/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(22)3-4-19-5(20)1-2-6(19)21/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVAMZASRXMNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

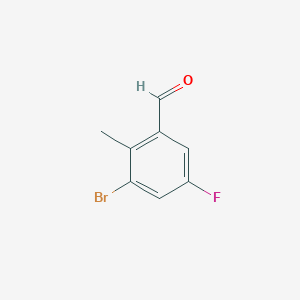

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6358784.png)

![(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B6358800.png)

![(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B6358879.png)

![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)

![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)